Bacitracin zinc salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

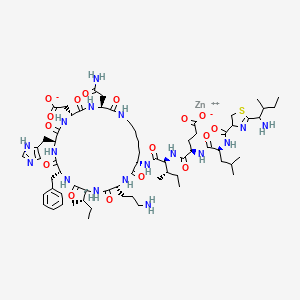

Bacitracin zinc salt is a polypeptide antibiotic complexed with zinc. It is derived from Bacillus subtilis or Bacillus licheniformis and is primarily used for its antibacterial properties. The zinc complex enhances the stability and solubility of bacitracin, making it more effective for topical applications.

Synthetic Routes and Reaction Conditions:

Fermentation: Bacitracin is produced through the fermentation of Bacillus species. The fermentation process involves culturing the bacteria in a nutrient-rich medium under controlled conditions.

Extraction and Purification: After fermentation, bacitracin is extracted from the culture medium using various techniques such as adsorption, desorption, and precipitation.

Formation of Zinc Salt: The purified bacitracin is then reacted with zinc salts (e.g., zinc oxide) to form the zinc complex. The pH is adjusted to ensure proper complexation, and the mixture is stirred and allowed to stand before separation and drying.

Industrial Production Methods:

Large-Scale Fermentation: Industrial production involves scaling up the fermentation process using large bioreactors.

Automated Extraction: Automated systems are used for extraction and purification to ensure consistency and efficiency.

Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required standards for potency and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, which may affect its stability and efficacy.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Substitution reactions involving the replacement of functional groups in the bacitracin molecule can occur during chemical modifications.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Reducing agents such as sodium borohydride may be used in specific reactions.

Substitution Reagents: Various reagents can be used for substitution reactions, depending on the desired modification.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of degradation products that may reduce the efficacy of this compound.

Reduction Products: Reduction reactions can produce different isomers or reduced forms of bacitracin.

Substitution Products: Substitution reactions can result in modified bacitracin molecules with altered properties.

Aplicaciones Científicas De Investigación

Bacitracin zinc salt has a wide range of applications in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry for quality control and method development.

Biology: Employed in microbiological studies to investigate bacterial resistance and the mechanisms of antibacterial action.

Medicine: Utilized in the development of topical antibiotics for the treatment of skin infections, eye infections, and wound care.

Industry: Applied in the production of pharmaceuticals and veterinary products to prevent and treat bacterial infections.

Mecanismo De Acción

Bacitracin zinc salt exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It interferes with the dephosphorylation of lipid pyrophosphate, which is essential for the production of peptidoglycan, a key component of the bacterial cell wall. This disruption leads to cell lysis and bacterial death.

Molecular Targets and Pathways:

Bacterial Cell Wall Synthesis: Bacitracin targets enzymes involved in the synthesis of peptidoglycan.

Dephosphorylation Pathway: The compound inhibits enzymes responsible for dephosphorylation, leading to the accumulation of lipid pyrophosphate.

Comparación Con Compuestos Similares

Neomycin Sulfate: A broad-spectrum antibiotic that targets bacterial protein synthesis.

Polymyxin B Sulfate: Targets the bacterial cell membrane, causing disruption and cell death.

Propiedades

Fórmula molecular |

C66H101N17O16SZn |

|---|---|

Peso molecular |

1486.1 g/mol |

Nombre IUPAC |

zinc;(4R)-4-[[(2S)-2-[[2-(1-amino-2-methylbutyl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxylatomethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoate |

InChI |

InChI=1S/C66H103N17O16S.Zn/c1-9-35(6)52(69)66-81-48(32-100-66)63(97)76-43(26-34(4)5)59(93)74-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)75-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-72-39)77-60(94)44(27-38-18-13-12-14-19-38)80-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)73-56(40)90;/h12-14,18-19,31,33-37,40-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,70,72)(H,71,89)(H,73,90)(H,74,93)(H,75,98)(H,76,97)(H,77,94)(H,78,96)(H,79,95)(H,80,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88);/q;+2/p-2/t35?,36-,37-,40-,41+,42+,43-,44+,45-,46-,47+,48?,52?,53-,54-;/m0./s1 |

Clave InChI |

UCRLQOPRDMGYOA-FCHFGNCGSA-L |

SMILES isomérico |

CC[C@H](C)[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCCCC[C@@H](C(=O)N[C@@H](C(=O)N1)CCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H](CCC(=O)[O-])NC(=O)[C@H](CC(C)C)NC(=O)C2CSC(=N2)C(C(C)CC)N)CC(=O)N)CC(=O)[O-])CC3=CN=CN3)CC4=CC=CC=C4.[Zn+2] |

SMILES canónico |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)[O-])NC(=O)C(CC(C)C)NC(=O)C2CSC(=N2)C(C(C)CC)N)CC(=O)N)CC(=O)[O-])CC3=CN=CN3)CC4=CC=CC=C4.[Zn+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-4'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B15339700.png)

![3-Fluoro-N-propyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B15339762.png)

![[(Z)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate](/img/structure/B15339775.png)